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5'-phosphoribosyl-N-formylglycinamide - 349-34-8

5'-phosphoribosyl-N-formylglycinamide

Catalog Number: EVT-1177431
CAS Number: 349-34-8
Molecular Formula: C8H15N2O9P
Molecular Weight: 314.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5'-Phosphoribosyl-N-formylglycinamide, also known as N-formylglycinamide ribonucleotide or N-formyl-gar, belongs to the class of organic compounds known as glycinamide ribonucleotides. Glycinamide ribonucleotides are compounds in which the amide N atom of glycineamide is linked to the C-1 of a ribosyl (or deoxyribosyl) moiety. Nucleotides have a phosphate group linked to the C5 carbon of the ribose (or deoxyribose) moiety. 5'-Phosphoribosyl-N-formylglycinamide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 5'-Phosphoribosyl-N-formylglycinamide exists in all eukaryotes, ranging from yeast to humans. 5'-Phosphoribosyl-N-formylglycinamide participates in a number of enzymatic reactions. In particular, Tetrahydrofolic acid and 5'-phosphoribosyl-N-formylglycinamide can be biosynthesized from 10-formyltetrahydrofolate and glycineamideribotide; which is catalyzed by the enzyme trifunctional purine biosynthetic protein adenosine-3. In addition, 5'-Phosphoribosyl-N-formylglycinamide and L-glutamine can be converted into phosphoribosylformylglycineamidine and L-glutamic acid through the action of the enzyme phosphoribosylformylglycinamidine synthase. In humans, 5'-phosphoribosyl-N-formylglycinamide is involved in the mercaptopurine action pathway, the thioguanine action pathway, the azathioprine action pathway, and the purine metabolism pathway. 5'-Phosphoribosyl-N-formylglycinamide is also involved in several metabolic disorders, some of which include xanthine dehydrogenase deficiency (xanthinuria), the gout or kelley-seegmiller syndrome pathway, adenylosuccinate lyase deficiency, and the mitochondrial dna depletion syndrome pathway. Outside of the human body, 5'-phosphoribosyl-N-formylglycinamide can be found in a number of food items such as gram bean, cherry tomato, spinach, and elliott's blueberry. This makes 5'-phosphoribosyl-N-formylglycinamide a potential biomarker for the consumption of these food products.

5'-Phosphoribosylglycinamide (GAR)

Compound Description: 5'-Phosphoribosylglycinamide (GAR) is a biochemical intermediate in the de novo purine biosynthesis pathway. It is the immediate precursor to 5'-phosphoribosyl-N-formylglycinamide (FGAR). [, ]

Relevance: GAR is converted to FGAR by the enzyme GAR transformylase, utilizing formate as a one-carbon donor. [, ] This reaction is crucial for the subsequent steps in purine biosynthesis, eventually leading to the formation of purine nucleotides. Therefore, GAR is a direct precursor and structurally very similar to FGAR, differing only by the presence of a formyl group on the glycinamide moiety in FGAR.

5'-Phosphoribosyl-N-formylglycinamidine (FGAM)

Compound Description: 5'-Phosphoribosyl-N-formylglycinamidine (FGAM) is the immediate product of the reaction catalyzed by FGAR amidotransferase, which uses glutamine as a nitrogen donor to convert FGAR to FGAM. []

Relevance: FGAM is the next intermediate in the de novo purine biosynthesis pathway after FGAR. Inhibition of FGAR amidotransferase, the enzyme responsible for converting FGAR to FGAM, leads to the accumulation of FGAR, highlighting the direct metabolic relationship between these two compounds. [, , ]

L-dihydroorotic acid

Relevance: While not directly involved in the same pathway as FGAR, L-dihydroorotic acid is relevant because its accumulation, alongside the depletion of pyrimidine metabolites, was observed following the inhibition of dihydroorotate dehydrogenase (DHODH). [] This inhibition also impacted purine biosynthesis, as evidenced by the depletion of FGAR, suggesting a metabolic link between pyrimidine and purine biosynthesis pathways.

Ureidosuccinic acid

Relevance: The accumulation of ureidosuccinic acid following DHODH inhibition further supports the connection between pyrimidine biosynthesis and FGAR levels. This suggests that disruptions in the pyrimidine pathway, particularly through DHODH inhibition, can impact purine biosynthesis and specifically FGAR levels. []

6-methylmercaptopurine riboside (MMPR)

Compound Description: 6-methylmercaptopurine riboside (MMPR) is an anti-cancer drug that inhibits purine biosynthesis. Its growth-inhibitory effect is significantly enhanced by the presence of guanine nucleosides. []

Relevance: MMPR's impact on purine biosynthesis, particularly its potentiation by guanine nucleosides, suggests that it may interfere with the de novo purine pathway at a point prior to FGAR synthesis. This interaction highlights the importance of regulating this pathway in cancer cells and its potential as a therapeutic target. []

Homofolate

Compound Description: Homofolate is an antifolate compound known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. []

Relevance: Homofolate was found to inhibit the synthesis of FGAR in Sarcoma 180 cells, even in the presence of hypoxanthine, which typically provides purine salvage pathways. [] This suggests that homofolate might exert its growth-inhibitory effects by targeting an enzyme involved in FGAR synthesis, such as GAR transformylase. The connection between homofolate and FGAR reinforces the importance of de novo purine biosynthesis as a target for anticancer therapies.

ADT-062

Compound Description: ADT-062 is a novel, selective inhibitor of the Ras protein, a key regulator of cell growth and survival. []

Relevance: Treatment with ADT-062 led to a significant increase in FGAR levels in cancer cells harboring mutant K-Ras compared to cells with wild-type Ras. [] This finding suggests a link between Ras activation status and purine biosynthesis, specifically involving FGAR. The increase in FGAR levels upon ADT-062 treatment could be due to the disruption of feedback mechanisms that regulate the de novo purine pathway, highlighting a potential metabolic vulnerability in Ras-driven cancers.

Source and Classification

5'-Phosphoribosyl-N-formylglycinamide, also known as FGAR, is an intermediate in the de novo purine biosynthesis pathway. It is classified as a nucleotide precursor and plays a critical role in the formation of purine nucleotides, which are essential for DNA and RNA synthesis. FGAR is synthesized from glycinamide ribonucleotide through the action of the enzyme phosphoribosylglycinamide formyltransferase, which catalyzes the addition of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide .

Synthesis Analysis

The synthesis of 5'-phosphoribosyl-N-formylglycinamide occurs through a two-step enzymatic process:

  1. Formation of Glycinamide Ribonucleotide:
    • The initial step involves the conversion of ribose-5-phosphate into glycinamide ribonucleotide via several enzymatic reactions.
  2. Formylation Reaction:
    • The enzyme phosphoribosylglycinamide formyltransferase (EC 2.1.2.2) catalyzes the reaction:
      Glycinamide Ribonucleotide+10 formyltetrahydrofolate5 Phosphoribosyl N formylglycinamide+Tetrahydrofolate\text{Glycinamide Ribonucleotide}+\text{10 formyltetrahydrofolate}\rightarrow \text{5 Phosphoribosyl N formylglycinamide}+\text{Tetrahydrofolate}
    • This reaction requires specific conditions such as pH and temperature that are optimal for enzyme activity, typically around pH 7.5 to 8.0 and at physiological temperatures (37°C) .
Molecular Structure Analysis

The molecular structure of 5'-phosphoribosyl-N-formylglycinamide can be described as follows:

  • Molecular Formula: C8_{8}H10_{10}N4_{4}O5_{5}P
  • Molecular Weight: Approximately 265.25 g/mol
  • Structure: It consists of a ribose sugar moiety linked to a formylated glycinamide group through a phosphoester bond. The structural representation includes:
    • A five-membered ribose ring.
    • A formyl group (-CHO) attached to the nitrogen atom of glycine.

The stereochemistry around the ribose sugar is crucial for its biological function, influencing interactions with enzymes in the purine synthesis pathway .

Chemical Reactions Analysis

5'-Phosphoribosyl-N-formylglycinamide participates in several important biochemical reactions:

  1. Amidation:
    • FGAR is converted into 5'-phosphoribosylformylglycinamidine by the action of phosphoribosylformylglycinamidine synthase (EC 6.3.5.3), which transfers an amino group from glutamine in the presence of ATP:
      FGAR+ATP+Glutamine+H2OFGAM+ADP+Glutamate+Pi\text{FGAR}+\text{ATP}+\text{Glutamine}+\text{H}_2\text{O}\rightarrow \text{FGAM}+\text{ADP}+\text{Glutamate}+\text{Pi}
  2. Dephosphorylation:
    • FGAR can also undergo dephosphorylation to yield N-formylglycinamide, which can further participate in other metabolic pathways .
Mechanism of Action

The mechanism of action for 5'-phosphoribosyl-N-formylglycinamide revolves around its role as a substrate in purine biosynthesis:

  • FGAR acts as an intermediate that is essential for the synthesis of adenine and guanine nucleotides.
  • Its conversion into 5'-phosphoribosylformylglycinamidine is crucial for maintaining nucleotide pools necessary for DNA replication and repair processes.
  • Disruption in FGAR levels can lead to deficiencies in nucleotide synthesis, impacting cellular functions such as proliferation and repair mechanisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-phosphoribosyl-N-formylglycinamide include:

These properties are critical for its function in biological systems where it acts as a substrate for enzymatic reactions involved in nucleotide metabolism .

Applications

5'-Phosphoribosyl-N-formylglycinamide has several scientific applications:

  1. Biochemical Research:
    • Used as a model compound in studies investigating purine metabolism and enzyme kinetics.
  2. Pharmacology:
    • Understanding its biosynthesis pathway can aid in developing drugs targeting purine metabolism, which may be relevant for cancer therapies where nucleotide synthesis is altered.
  3. Genetic Studies:
    • Investigations into mutants lacking FGAR synthesis provide insights into metabolic pathways and their regulation, particularly in organisms like Salmonella typhimurium .
Introduction to 5'-Phosphoribosyl-N-formylglycinamide (FGAR)

Historical Discovery and Nomenclature Evolution

The identification of 5'-phosphoribosyl-N-formylglycinamide (FGAR) emerged during mid-20th century investigations into purine biosynthesis. Pioneering work by John Buchanan and colleagues in the 1950s utilized isotopic tracer studies in avian and microbial systems to delineate the biochemical pathway leading to inosine monophosphate. Their research revealed FGAR as the fourth intermediate in this cascade, formed through the formylation of glycinamide ribonucleotide [3]. Initially termed "formylglycinamide ribotide," its nomenclature reflected functional descriptions common in early biochemical literature. The abbreviation FGAR gained prominence from its descriptive name formylglycinamide ribonucleotide, emphasizing its status as a ribotide derivative [5] [9].

Nomenclature evolution paralleled advances in structural elucidation. As the compound’s chemical identity became precisely defined, systematic naming conventions were adopted. The transition from colloquial terms like "formylglycineamideribotide" to the standardized 5'-phosphoribosyl-N-formylglycinamide reflects this shift toward chemical precision [6] . The enzyme catalyzing its synthesis, initially designated "phosphoribosylglycinamide formyltransferase," was classified under EC 2.1.2.2, while its consuming enzyme, "phosphoribosylformylglycinamidine synthase," received EC 6.3.5.3 [3]. This systematic classification underscores FGAR’s central position in metabolic enzymology.

Structural Definition and IUPAC Classification

5'-Phosphoribosyl-N-formylglycinamide possesses the molecular formula C₈H₁₅N₂O₉P and a molecular weight of 314.19 g/mol. Its IUPAC name, [(2R,3S,4R,5R)-5-(2-formamidoacetamido)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, precisely defines its stereochemical configuration and functional groups [5] [8]. The structure integrates three key moieties:

  • A β-D-ribofuranose ring with C1' N-glycosidic linkage
  • A 5'-phosphoester group enabling nucleotide recognition
  • An N-formylglycinamide side chain serving as the nitrogen-accepting site

The ribose ring adopts a puckered conformation with absolute stereochemistry (1R,2R,3R,4R) critical for enzyme-substrate specificity. The N-glycosidic bond connects the anomeric carbon (C1') to the glycinamide nitrogen, while the formyl group (-CHO) modifies the amino group of glycine [3] [9]. This arrangement creates a planar amide bond adjacent to the formyl moiety, facilitating nucleophilic attack during subsequent biosynthetic steps. The molecule exhibits rotational flexibility around six bonds: C5'-O5', O5'-C5, C1'-N1, N1-Cα, Cα-C(O), and C(O)-N(formyl), though crystallographic studies reveal constrained conformations when enzyme-bound [4].

Table 1: Molecular Properties of 5'-Phosphoribosyl-N-formylglycinamide

PropertyValue
Chemical FormulaC₈H₁₅N₂O₉P
Molecular Weight314.19 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-(2-formamidoacetamido)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Canonical SMILESC(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Isomeric SMILESC([C@@H]1C@HO)OP(=O)(O)O
Hydrogen Bond Donors6
Hydrogen Bond Acceptors9
Rotatable Bonds6
Topological Polar Surface Area174 Ų

Role in Evolutionary Biochemistry of Nucleotide Synthesis

5'-Phosphoribosyl-N-formylglycinamide occupies a pivotal position in the purine biosynthetic pathway, where it bridges single-carbon metabolism and nitrogen incorporation. FGAR is synthesized from glycinamide ribonucleotide (GAR) via transfer of a formyl group from 10-formyltetrahydrofolate, catalyzed by phosphoribosylglycinamide formyltransferase (EC 2.1.2.2). Its subsequent conversion to formylglycinamidine (FGAM) represents the pathway’s first nitrogen incorporation step, requiring glutamine hydrolysis and adenosine triphosphate (ATP) consumption through the action of phosphoribosylformylglycinamidine synthase (EC 6.3.5.3) [3] [5]. This transformation exhibits remarkable conservation across all three domains of life, though enzymatic machinery diverges significantly.

The enzymes processing FGAR belong to the PurM superfamily, characterized by a novel ATP-binding motif (DX₄GAXP signature) and a shared reaction mechanism involving phosphorylated intermediates [4]. Two evolutionarily distinct systems catalyze FGAR amidation:

  • Large PurL Systems: Found in eukaryotes and Gram-negative bacteria, these ≈140 kDa polypeptides integrate glutaminase, synthase, and ammonia channeling domains into a single multifunctional protein
  • Small PurL Systems: Present in archaea and Gram-positive bacteria, these ≈80 kDa proteins require separate PurQ (glutaminase) and PurS (structural) subunits for activity [4]

This evolutionary divergence represents adaptive optimization of nitrogen channeling. Structural analyses reveal that small PurL systems assemble into transient complexes stabilized by adenosine diphosphate and glutamine, suggesting allosteric regulation absent in large PurL systems [4]. The auxiliary nucleotide-binding site discovered in Thermotoga maritima PurL indicates potential regulatory mechanisms governing complex formation and ammonia tunneling [4].

FGAR’s biochemical role illuminates why imidazole biosynthesis evolved convergently in purines versus histidine. Unlike histidine’s catalytic imidazole, purine-bound imidazoles exhibit no acid-base functionality due to steric constraints from the β-glycosidic bondage connecting the ribose to the imidazole nitrogen. This prevents catalytic activity but stabilizes nucleotide structure for genetic information storage [7]. Consequently, purine biosynthesis likely predated histidine evolution, as evidenced by FGAR’s involvement in synthesizing vitamin cofactors (thiamine, cobalamin) beyond nucleic acids [3] [7].

Table 2: Enzymatic Transformation of 5'-Phosphoribosyl-N-formylglycinamide in Purine Biosynthesis

EnzymeReactionCofactorsEvolutionary Form
Phosphoribosylglycinamide formyltransferase (EC 2.1.2.2)Glycinamide ribonucleotide + 10-formyltetrahydrofolate → FGAR + tetrahydrofolateZincMonomeric
Phosphoribosylformylglycinamidine synthase (EC 6.3.5.3)FGAR + Adenosine triphosphate + Glutamine + Water → Formylglycinamidine ribonucleotide + Adenosine diphosphate + Glutamate + PhosphateMagnesium, PotassiumLarge (lgPurL) or Complex (smPurL+PurQ+PurS)

The ATP-dependent amidation of FGAR exemplifies energy-intensive nitrogen assimilation, consuming two high-energy phosphate bonds: one for ammonia generation from glutamine and another for phosphoryl transfer to form an iminophosphate intermediate [4] [6]. This energetically expensive transformation underscores evolutionary constraints favoring pathway conservation despite enzymatic heterology. The universal dependence on FGAR as a nitrogen-accepting scaffold highlights its irreplaceable role in metabolic architecture across the tree of life.

Properties

CAS Number

349-34-8

Product Name

5'-phosphoribosyl-N-formylglycinamide

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C8H15N2O9P

Molecular Weight

314.19 g/mol

InChI

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

VDXLUNDMVKSKHO-XVFCMESISA-N

SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O

Synonyms

2-(Formylamino)-N-(5-O-phosphono-β-D-ribofuranosyl)acetamide; 2-Formamido-N-β-D-ribofuranosylacetamide 5’-(Dihydrogen phosphate); 5’-Phosphoribosyl-N-formylglycinamide; FGAR; Formylglycinamide Ribonucleotide; _x000B_N-Formylglycinamide Ribonucleotide; Phos

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O

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